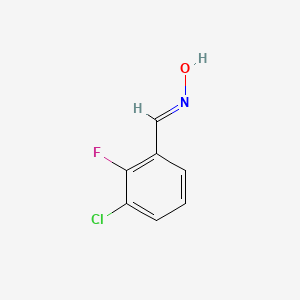

3-Chloro-2-fluorobenzaldehyde oxime

Description

Overview of Benzaldehyde (B42025) Oxime Chemistry in Contemporary Organic Synthesis

Benzaldehyde oximes are a class of organic compounds that play a crucial role in modern organic synthesis. ontosight.ai These compounds, derived from the reaction of benzaldehyde or its derivatives with hydroxylamine (B1172632), are highly crystalline and serve as versatile intermediates. byjus.comnih.gov Their utility extends to the protection, purification, and characterization of carbonyl compounds. nih.gov Furthermore, benzaldehyde oximes are precursors for the synthesis of a wide array of other functional groups, including nitriles through dehydration and amides via the Beckmann rearrangement. nih.govwikipedia.org Their significance is underscored by their extensive use in the production of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The reactivity of the C=N double bond and the hydroxyl group in oximes allows for a variety of chemical transformations, making them a valuable tool for synthetic chemists. byjus.com

The Role of Halogen Substitution in Modulating Aromatic System Reactivity and Properties

The introduction of halogen atoms, such as chlorine and fluorine, onto the benzene (B151609) ring of benzaldehyde oximes significantly influences the molecule's reactivity and physical properties. Halogens are electron-withdrawing groups, which can decrease the electron density of the aromatic ring and affect the acidity of the oxime's hydroxyl group. This electronic effect can alter the rates and outcomes of chemical reactions. For instance, the presence of electron-accepting substituents on the benzene ring of benzaldehyde oximes has been shown to favor the formation of nitriles under certain reaction conditions. acs.orgnih.gov

Moreover, halogen substitution can impact the intermolecular interactions within the crystal lattice. Halogen bonding, a noncovalent interaction involving a halogen atom, can play a crucial role in determining the mechanical properties of the resulting crystals. rsc.org Studies on para-substituted benzaldehyde oximes have demonstrated that different halogen substituents can lead to varied mechanical behaviors, such as brittleness, plastic bending, or elastic bending, highlighting the profound effect of halogenation. rsc.org

Specific Academic and Research Significance of 3-Chloro-2-fluorobenzaldehyde (B104339) Oxime

Chemical Structure and Properties

3-Chloro-2-fluorobenzaldehyde oxime is a halogenated benzaldehyde oxime with the chemical formula C₇H₅ClFNO. bldpharm.com The presence of both a chlorine and a fluorine atom on the benzaldehyde ring makes it a subject of interest for studying the combined electronic and steric effects of these halogens on the oxime's reactivity and properties.

Below is a table summarizing some of the key properties of its precursor, 3-Chloro-2-fluorobenzaldehyde:

| Property | Value |

| CAS Number | 85070-48-0 |

| Molecular Formula | C₇H₄ClFO |

| Molecular Weight | 158.56 g/mol |

| Boiling Point | 214 °C |

| Density | 1.35 g/mL at 25 °C |

| Refractive Index | n20/D 1.545 |

| Data sourced from multiple chemical suppliers. sigmaaldrich.com |

Synthesis

The synthesis of this compound typically involves the reaction of 3-Chloro-2-fluorobenzaldehyde with hydroxylamine. byjus.comwikipedia.org A general method for the preparation of oximes involves reacting the corresponding aldehyde or ketone with hydroxylamine hydrochloride, often in the presence of a base or under solvent-free grinding conditions. nih.govwikipedia.org For instance, a mixture of an aldehyde, hydroxylamine hydrochloride, and a catalyst like Bi₂O₃ can be ground together to produce the oxime in high yield. nih.gov

Research Applications

While specific research applications for this compound are not extensively documented in publicly available literature, its structural features suggest potential utility in several areas of chemical research. As a substituted benzaldehyde derivative, it could be investigated for its biological activity, as various substituted benzaldehydes have been designed to interact with biological targets like human hemoglobin. nih.gov

Furthermore, the presence of ortho-halogen substituents makes it a candidate for studies involving palladium-catalyzed C-H activation. Research has shown that O-methyl oximes can act as directing groups for selective ortho-halogenation of benzaldoximes, a key step in synthesizing substituted benzaldehydes. acs.org The unique substitution pattern of this compound could offer insights into the regioselectivity and efficiency of such catalytic processes.

The study of its crystal structure and intermolecular interactions could also provide valuable data on the role of combined chloro and fluoro substitution in crystal packing and mechanical properties, building upon existing research on other halogenated benzaldehyde oximes. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5ClFNO |

|---|---|

Molecular Weight |

173.57 g/mol |

IUPAC Name |

(NE)-N-[(3-chloro-2-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5ClFNO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+ |

InChI Key |

DVVQELKQJJTHIY-ONNFQVAWSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)F)/C=N/O |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C=NO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 2 Fluorobenzaldehyde Oxime

Synthesis of the Precursor: 3-Chloro-2-fluorobenzaldehyde (B104339)

3-Chloro-2-fluorobenzaldehyde is a key intermediate whose synthesis requires careful control of regioselectivity. chemimpex.com Its structure, featuring both chlorine and fluorine substituents on the benzene (B151609) ring, makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals. chemimpex.com

The synthesis of halogenated benzaldehydes can be approached through several established chemical routes. A common industrial method for producing benzaldehyde (B42025) itself involves the oxidation of toluene (B28343) in the presence of a catalyst. chemicalbook.com For halogenated derivatives, a key strategy involves the halogenation of a substituted toluene followed by oxidation, or the direct halogenation of benzaldehyde.

For instance, the chlorination of benzaldehyde in the presence of a catalyst like anhydrous ferric chloride typically yields m-chlorobenzaldehyde due to the directing effect of the aldehyde group. youtube.com Another route involves the hydrolysis of a benzal chloride derivative, which can be formed by treating toluene with chlorine. britannica.com A patented process for producing fluorobenzaldehydes involves the reaction of a halogenated benzaldehyde with a metal fluoride (B91410) in the presence of a phase transfer catalyst, such as a quaternary phosphonium (B103445) or ammonium (B1175870) salt. google.com

A specific method for preparing the precursor, 2-fluoro-3-chlorobenzaldehyde, starts with 2,3-dichlorobenzonitrile (B188945). The process involves a fluorination step, followed by hydrolysis, reduction, and finally oxidation to yield the target aldehyde. google.com

Synthesis Route for 2-Fluoro-3-chlorobenzaldehyde

| Step | Reactant | Reagents/Conditions | Product |

|---|---|---|---|

| Fluorination | 2,3-Dichlorobenzonitrile | Potassium monofluoride, phase transfer catalyst | 2-Fluoro-3-chlorophenyl nitrile |

| Hydrolysis | 2-Fluoro-3-chlorophenyl nitrile | Acid or base | 2-Fluoro-3-chlorobenzoic acid |

| Reduction | 2-Fluoro-3-chlorobenzoic acid | Reducing agent, catalyst | 2-Fluoro-3-chlorobenzyl alcohol |

| Oxidation | 2-Fluoro-3-chlorobenzyl alcohol | Oxidizing agent, catalyst | 2-Fluoro-3-chlorobenzaldehyde |

This table outlines the multi-step synthesis of 2-fluoro-3-chlorobenzaldehyde from 2,3-dichlorobenzonitrile as described in patent CN104529729A. google.com

Functional group interconversions are fundamental in organic synthesis for creating aldehydes from other functional groups. numberanalytics.com The aldehyde group is highly reactive and can be prepared through various transformations. solubilityofthings.com

A primary method is the oxidation of primary alcohols. solubilityofthings.comslideshare.net Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are often used to convert primary alcohols (R-CH₂OH) to aldehydes (R-CHO) while preventing further oxidation to carboxylic acids. solubilityofthings.comfiveable.me In the context of 3-Chloro-2-fluorobenzaldehyde synthesis, this would involve the oxidation of 3-Chloro-2-fluorobenzyl alcohol. google.com

Another significant route is the reduction of carboxylic acid derivatives. numberanalytics.com Esters can be selectively reduced to aldehydes using reagents like Diisobutylaluminium Hydride (DIBAL-H) at low temperatures. fiveable.mestackexchange.com Nitriles can also be reduced to an imine using stannous chloride and hydrochloric acid (the Stephen reaction), which is then hydrolyzed to the corresponding aldehyde. ncert.nic.in

Common Functional Group Interconversions Leading to Aldehydes

| Starting Functional Group | Reaction Type | Common Reagents | Product Functional Group |

|---|---|---|---|

| Primary Alcohol | Oxidation | PCC, Swern Oxidation | Aldehyde |

| Ester | Reduction | DIBAL-H | Aldehyde |

| Nitrile | Reduction & Hydrolysis | SnCl₂/HCl (Stephen Reaction) | Aldehyde |

| Carboxylic Acid | Reduction | LiAlH₄ (followed by oxidation) | Aldehyde |

This table summarizes key reactions used to synthesize aldehydes from other functional groups. numberanalytics.comsolubilityofthings.comfiveable.mestackexchange.comncert.nic.in

Achieving the correct substitution pattern on the aromatic ring is critical for synthesizing 3-Chloro-2-fluorobenzaldehyde. Regioselective halogenation aims to control where the halogen atom is introduced onto a substituted benzene ring. tandfonline.com The directing influence of existing substituents is a key factor.

For aromatic substrates, electrophilic halogenation is a common method. The regioselectivity can be influenced by the choice of catalyst and reaction conditions. tandfonline.com For example, catalytic systems using metal catalysts like sodium tungstate (B81510) or ammonium molybdate (B1676688) with potassium halides can achieve good yields under mild conditions. tandfonline.com The use of N-halosuccinimides in fluorinated alcohols has also been shown to produce halogenated arenes with high regioselectivity. acs.org In some cases, tailored chlorinating agents can be designed to deliver the chlorine atom to a specific position by interacting with existing functional groups on the aromatic ring. rsc.org The use of single-walled carbon nanotubes as nanoreactors has also been demonstrated to drastically affect the regioselectivity of aromatic halogenation reactions. rsc.org

Oximation Reaction of 3-Chloro-2-fluorobenzaldehyde

The final step in the synthesis is the oximation of the aldehyde precursor. Oximation is a reliable reaction for the characterization and purification of carbonyl compounds due to the highly crystalline nature of oximes. asianpubs.orgnih.gov

Oximation involves the reaction of an aldehyde or ketone with hydroxylamine (B1172632) (NH₂OH) to form an oxime. byjus.com The reaction is a nucleophilic addition to the carbonyl group. ncert.nic.in

The mechanism proceeds as follows:

The lone pair of electrons on the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. youtube.com

This attack breaks the carbon-oxygen pi bond, pushing the electrons onto the oxygen and forming a tetrahedral intermediate. ncert.nic.inyoutube.com

A proton transfer occurs, typically from the newly added nitrogen to the oxygen, making the hydroxyl group a better leaving group. youtube.com

The lone pair on the nitrogen reforms the pi bond with the carbon, and the water molecule is eliminated. youtube.com

A final deprotonation step yields the neutral oxime product. youtube.com

This reaction is generally carried out in a weakly acidic medium, as acid catalysis can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and speeding up the reaction. byjus.com

While the classical method for oxime synthesis involves refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride, this can suffer from long reaction times and low yields. nih.gov Modern synthetic methods focus on optimizing reaction conditions to improve efficiency.

Several factors can be adjusted to enhance yield and selectivity:

Catalysis : Various catalysts can improve reaction rates and yields. Transition metals like copper or zinc can be used to fine-tune the reaction. ontosight.ai Environmentally friendly catalysts such as ZnO, Bi₂O₃, and nano Fe₃O₄ have also been employed successfully. nih.govresearchgate.net

Reaction Medium : Solvent-free conditions, such as performing the reaction by grinding the reactants together, have proven to be a simple, efficient, and environmentally friendly approach. asianpubs.orgnih.gov For example, grinding an aldehyde with hydroxylamine hydrochloride and anhydrous sodium carbonate can produce the corresponding oxime in high yield at room temperature. asianpubs.org

Temperature and Energy Source : Microwave-assisted synthesis can significantly reduce reaction times and increase yields compared to conventional heating. ontosight.aiorgsyn.org However, many modern methods aim for efficiency at room temperature to reduce energy consumption. asianpubs.org

Comparison of Oximation Methods

| Method | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Classical | Reflux in alcohol (e.g., ethanol) with a base (e.g., pyridine) | Well-established | Long reaction times, low yields, toxic solvents |

| Grinding | Solid-state reaction at room temperature, often with a base like Na₂CO₃ | Fast, high yield, solvent-free, environmentally friendly | May not be suitable for all substrates |

| Microwave-Assisted | Microwave irradiation in a suitable solvent | Very short reaction times, increased yields | Requires specialized equipment |

| Catalytic | Use of catalysts like ZnO, Bi₂O₃, nano Fe₃O₄ | High efficiency, recyclable catalysts, clean reaction | Catalyst cost and separation may be a factor |

This table provides a comparative overview of different methodologies for oxime synthesis, highlighting their respective advantages and disadvantages. asianpubs.orgnih.govontosight.airesearchgate.netorgsyn.org

Stereochemical Control in Oxime Formation (E/Z Isomerism)

The formation of an oxime from an aldehyde, such as 3-chloro-2-fluorobenzaldehyde, and hydroxylamine introduces a carbon-nitrogen double bond (C=N), which can result in stereoisomerism. These stereoisomers are designated as E and Z isomers based on the Cahn-Ingold-Prelog priority rules. In the case of aldoximes, the Z isomer (historically referred to as syn) has the hydroxyl group and the aldehyde proton on the same side of the C=N double bond, while in the E isomer (or anti), they are on opposite sides. The control of this stereochemistry is a critical aspect of the synthesis, as the different isomers can exhibit distinct physical properties and biological activities.

The synthesis of aldoximes often yields a mixture of E and Z isomers. researchgate.net The ratio of these isomers is influenced by several factors, including the reaction temperature, the solvent, and the presence of catalysts or acids. researchgate.netgoogle.com For instance, the reaction of benzaldehyde with hydroxylamine hydrochloride in methanol (B129727) at room temperature has been reported to produce a significantly higher proportion of the Z-isomer (82%) over the E-isomer (9%). wikipedia.org

Temperature plays a crucial role in determining the isomer ratio, as it can affect the position of the equilibrium between the E and Z forms. researchgate.net The interconversion of the isomers can be catalyzed by the reagents used in the synthesis itself. researchgate.net

While specific studies on the stereocontrolled synthesis of 3-chloro-2-fluorobenzaldehyde oxime are not extensively detailed in the available literature, general principles of stereoselective oxime synthesis can be applied. For example, highly stereoselective synthesis of the E-isomer of various aldoximes has been achieved through a base-catalyzed domino aza-Michael/retro-Michael reaction of hydroxylamine. researchgate.net Conversely, acidic conditions can also influence the isomer ratio. The isomerization of E to Z isomers in the presence of strong acids is a known phenomenon. google.com

Furthermore, microwave-assisted synthesis has been explored as an efficient method for preparing benzaldehyde oxime derivatives, often leading to high yields in very short reaction times. google.com The specific influence of microwave irradiation on the E/Z isomer ratio of this compound would require experimental investigation.

Separation of the E and Z isomers, when a mixture is formed, is typically achieved through chromatographic techniques or recrystallization. researchgate.net The distinct polarity and crystalline properties of the two isomers facilitate their isolation. The configuration of the separated isomers can be determined using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOESY) experiments, which can identify the spatial proximity of the oxime proton and the aromatic protons. nih.gov

The following table summarizes how reaction conditions can influence the E/Z isomer ratio in the synthesis of benzaldehyde oximes, providing a basis for designing a stereoselective synthesis of this compound.

| Aldehyde | Reagents | Solvent | Temperature | E/Z Ratio |

| Benzaldehyde | Hydroxylamine hydrochloride, Base | Methanol | Room Temperature | 9:82 |

| Substituted Benzaldehydes | Hydroxylamine hydrochloride, Sodium acetate | Water | 80°C | Mixture (ratio not specified) |

| Various Aldehydes | Hydroxylamine, 2-(R-benzylidene)malononitrile, NaOH | Water | Room Temperature | >95:5 (E favored) |

| N-substituted indole-3-carboxaldehydes | Hydroxylamine hydrochloride, NaOH or Na2CO3 | Solvent-free (Mechanochemical) | Not specified | 40:60 (syn:anti) |

This table is generated based on findings from multiple sources. researchgate.netgoogle.comwikipedia.orgniscpr.res.in

Advanced Spectroscopic and Structural Elucidation

Spectroscopic Characterization Techniques

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Chloro-2-fluorobenzaldehyde (B104339) oxime, the spectrum is expected to show distinct signals for the oxime proton (-NOH), the aldehydic proton (-CH=N), and the aromatic protons on the substituted benzene (B151609) ring.

The aromatic region would display complex multiplets due to the coupling between the three adjacent protons and the fluorine atom. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. Based on data from the closely related compound, (E)-3-chlorobenzaldehyde oxime, the proton of the CH=N group is anticipated to appear as a singlet at approximately 8.11 ppm. The aromatic protons are expected in the range of 7.30-7.60 ppm. The hydroxyl proton of the oxime group typically appears as a broad singlet, its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for 3-Chloro-2-fluorobenzaldehyde oxime

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic-H | 7.30 - 7.80 | Multiplet (m) |

| CH=N | ~8.1 | Singlet (s) |

| N-OH | Variable | Broad Singlet (br s) |

¹³C NMR spectroscopy maps the carbon framework of a molecule. The spectrum for this compound would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

The carbon atom of the oxime group (C=N) is expected to resonate downfield, typically in the range of 145-150 ppm. The aromatic carbons will appear between 120-160 ppm, with the carbon directly bonded to the fluorine atom showing a large coupling constant (¹J C-F), resulting in a splitting of its signal. The carbon attached to the chlorine atom will also have its chemical shift influenced by the halogen. For comparison, the carbon signals for (E)-3-chlorobenzaldehyde oxime appear at 149.4, 135.0, 134.0, 130.0, 127.0, and 125.0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| C=N | 145 - 150 |

| C-F | ~155 - 160 (doublet) |

| C-Cl | ~133 - 136 |

| Aromatic C-H | 125 - 130 |

| Aromatic C (quaternary) | 120 - 125 |

¹⁹F NMR is a highly sensitive technique used specifically to analyze the environment of fluorine atoms within a molecule. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, which is influenced by the adjacent chloro and aldehyde oxime groups. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. The standard reference for ¹⁹F NMR is fluorotrichloromethane (CFCl₃). nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

Key expected vibrational frequencies include a broad band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching of the oxime group. researchgate.net A sharp peak around 1620-1680 cm⁻¹ would indicate the C=N stretching of the oxime. The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ region, while the C-F stretch would appear as a strong band between 1000-1400 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (oxime) | 3100 - 3500 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=N stretch (oxime) | 1620 - 1680 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-F stretch | 1000 - 1400 |

| C-Cl stretch | 600 - 800 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₇H₅ClFNO), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight, which is approximately 173.57. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units, with the M+2⁺ peak having about one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive confirmation of the presence of one chlorine atom in the molecule.

Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals such as OH, NO, and HCl from the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. The insights gained from such studies are invaluable for understanding the molecule's conformation, its bonding characteristics, and the non-covalent interactions that govern its packing in the solid state.

The prerequisite for a successful single-crystal X-ray diffraction analysis is the availability of high-quality crystals of suitable size. For organic molecules like this compound, several crystallization techniques can be employed. The choice of method is often empirical and depends on the compound's solubility in various solvents.

Common strategies for crystal growth include:

Slow Evaporation: This is often the simplest and most common method. A near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature. The gradual increase in concentration beyond the saturation point promotes the formation of well-ordered crystals.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound diminishes, leading to supersaturation and subsequent crystallization.

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second, more volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents as they slowly mix.

Once crystals are obtained, their quality must be assessed. This is typically done using an optical microscope to check for well-defined faces, the absence of cracks or defects, and appropriate size. The diffraction quality is then evaluated using an X-ray diffractometer.

While a specific crystal structure for this compound is not publicly available, we can predict its key structural features by examining related compounds, such as various dichlorobenzaldehyde isomers and their oximes.

The molecule is expected to be largely planar, with the oxime group potentially exhibiting a slight twist relative to the benzene ring. The presence of the ortho-fluorine and meta-chloro substituents will influence the electronic distribution and steric environment of the ring, which in turn will affect the bond lengths and angles.

Table 1: Predicted Bond Lengths and Angles for this compound Based on Analogous Structures

| Parameter | Predicted Value Range | Basis for Prediction |

| C-Cl Bond Length | 1.73 - 1.75 Å | Based on dichlorobenzaldehyde isomers. |

| C-F Bond Length | 1.34 - 1.36 Å | Typical for fluorinated aromatic rings. |

| C=N Bond Length | 1.27 - 1.29 Å | Characteristic of oxime functional groups. |

| N-O Bond Length | 1.39 - 1.41 Å | Characteristic of oxime functional groups. |

| C-C-N Bond Angle | 118 - 122° | Influenced by steric hindrance from ortho-substituent. |

| C-N-O Bond Angle | 110 - 114° | Typical for oximes. |

Note: The data presented in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

The solid-state packing of this compound will be dictated by a variety of intermolecular interactions. The hydroxyl group of the oxime is a strong hydrogen bond donor, and the nitrogen atom is a hydrogen bond acceptor. Therefore, strong O-H···N hydrogen bonds are expected to be a dominant feature in the crystal lattice, likely forming dimeric or catemeric motifs.

The presence of chlorine and fluorine atoms introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species. These can occur between the halogen atoms and a Lewis base, such as the oxygen or nitrogen of the oxime group, or even the π-system of an adjacent aromatic ring.

Other Advanced Analytical Techniques for Structural Insights

In addition to X-ray crystallography, other spectroscopic techniques provide valuable information about the molecular structure and electronic properties of this compound.

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and is particularly sensitive to non-polar bonds. The Raman spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrations of the substituted benzene ring and the oxime functional group.

Table 2: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Comments |

| C-H stretching (aromatic) | 3050 - 3100 | |

| C=N stretching (oxime) | 1620 - 1650 | A strong and characteristic band. |

| C=C stretching (aromatic) | 1570 - 1600 | Multiple bands are expected in this region. |

| C-F stretching | 1200 - 1250 | |

| C-Cl stretching | 650 - 750 |

Note: The data presented in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic system and n → π* transitions associated with the oxime group. The position and intensity of these bands are influenced by the substituents on the benzene ring. The halogen atoms and the oxime group, acting as auxochromes, are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Table 3: Predicted UV-Visible Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Comments |

| π → π | 250 - 280 | Intense absorption band. |

| n → π | 300 - 330 | Weaker absorption band. |

Note: The data presented in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Microwave Spectroscopy for Rotational Constants and Molecular Shape

Microwave spectroscopy is a high-resolution technique that provides valuable information about the rotational constants and, consequently, the precise three-dimensional structure of molecules in the gas phase. This method measures the transitions between quantized rotational energy levels, which are dependent on the molecule's moments of inertia. From these moments of inertia, highly accurate rotational constants (A, B, and C) can be determined. These constants are inversely proportional to the moments of inertia and are unique to the specific isotopic species and conformational isomer of the molecule being studied.

However, a thorough search of the scientific literature reveals that to date, no studies on the microwave spectroscopy of this compound have been published. While experimental and theoretical studies using microwave spectroscopy are available for structurally related molecules such as 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and (E)-benzaldehyde oxime, the specific rotational constants and a detailed structural elucidation for this compound are not present in the current body of scientific literature.

Therefore, no experimental data tables for rotational constants or a definitive molecular shape determined by microwave spectroscopy can be provided for this compound at this time. Future research employing this technique would be necessary to determine these fundamental molecular properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 3-Chloro-2-fluorobenzaldehyde (B104339) oxime, DFT calculations would be invaluable.

Geometry Optimization and Conformational Landscape Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 3-Chloro-2-fluorobenzaldehyde oxime, this would involve determining bond lengths, bond angles, and dihedral angles. Given the presence of the oxime group (-C=N-OH) and its rotational freedom relative to the benzene (B151609) ring, a conformational analysis would be necessary to identify the most stable conformers (e.g., syn and anti isomers with respect to the C=N bond, and different orientations of the hydroxyl group). This analysis would typically involve scanning the potential energy surface by systematically rotating key dihedral angles.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic stability. A smaller gap generally suggests a more reactive molecule. Analysis of the spatial distribution of these orbitals would reveal the regions of the molecule most likely to be involved in electron donation (HOMO) and electron acceptance (LUMO). For this compound, it would be important to understand the contributions of the halogen atoms, the aromatic ring, and the oxime functional group to these frontier orbitals.

Prediction of Vibrational Frequencies for Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum could be generated. This theoretical spectrum would be instrumental in assigning the vibrational modes observed in experimentally obtained spectra, confirming the structure of the synthesized compound.

Ab Initio Quantum Chemical Calculations

Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate results for certain properties, serving as a benchmark for DFT calculations. For this compound, high-level ab initio calculations could be used to refine the geometry and electronic properties predicted by DFT.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase at zero Kelvin, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound at finite temperatures and in the presence of a solvent. MD simulations would track the movements of atoms over time, revealing how the molecule's conformation changes and how it interacts with solvent molecules. This would be particularly important for understanding its behavior in solution, which is more relevant to many chemical and biological applications.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Oxime Functional Group

The C=N-OH group of 3-chloro-2-fluorobenzaldehyde (B104339) oxime is a versatile functional handle that can undergo a range of reactions, including dehydration, reduction, rearrangement, and derivatization to form ethers and esters.

Dehydration to Nitriles

The dehydration of aldoximes to their corresponding nitriles is a fundamental transformation in organic synthesis. While specific studies on the dehydration of 3-chloro-2-fluorobenzaldehyde oxime are not extensively documented in publicly available literature, the reaction is expected to proceed under standard conditions. A variety of dehydrating agents are commonly employed for this purpose.

General Reaction Scheme:

Commonly Used Dehydrating Agents for Aldoximes:

| Dehydrating Agent | Typical Reaction Conditions |

| Acetic Anhydride (Ac₂O) | Refluxing in Ac₂O |

| Thionyl Chloride (SOCl₂) | Often in the presence of a base like pyridine |

| Phosphorus Pentoxide (P₂O₅) | Heating with the reagent |

| Trifluoroacetic Anhydride (TFAA) | Mild conditions, often with a base |

| Burgess Reagent | Mild and selective dehydration |

The choice of reagent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions. For this compound, milder reagents might be preferred to avoid unwanted side reactions on the halogenated aromatic ring.

Reduction Reactions to Amines

The reduction of the oxime functionality provides a direct route to the corresponding primary amine, (3-chloro-2-fluorophenyl)methanamine. This transformation is of significant interest as substituted benzylamines are important building blocks in medicinal chemistry and materials science. A variety of reducing agents can accomplish this conversion, ranging from metal hydrides to catalytic hydrogenation.

General Reaction Scheme: [Image of the reduction of this compound to (3-chloro-2-fluorophenyl)methanamine]

[Image of the Beckmann rearrangement of this compound to 3-chloro-2-fluorobenzamide]

[Image of the O-alkylation of this compound]

[Image of the O-acylation of this compound]

[Image of a general SNAr reaction on this compound]

Reactions Involving the Halogenated Aromatic Moiety

Electrophilic Aromatic Substitution (EAS) Patterns

The orientation of electrophilic aromatic substitution on the this compound ring is controlled by the directing effects of the existing substituents. The fluorine at position C2 is an ortho-, para-director, the chlorine at C3 is also an ortho-, para-director, and the oxime group at C1 is a meta-director. All three groups are deactivating towards EAS.

The cumulative effect of these substituents makes the aromatic ring electron-deficient and thus less reactive towards electrophiles. However, substitution is still possible under specific conditions. The directing effects are summarized below:

2-Fluoro group : Directs incoming electrophiles to the C3 (blocked) and C5 positions.

3-Chloro group : Directs incoming electrophiles to the C2 (blocked), C4, and C6 positions.

1-Oxime group : Being electron-withdrawing, it directs incoming electrophiles to the C3 (blocked) and C5 positions.

Based on the convergence of these directing effects, the C5 position is the most probable site for electrophilic attack, as it is favored by both the fluoro and the oxime groups. The C4 and C6 positions are secondary possibilities, primarily influenced by the chloro group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directing Influence From F (at C2) | Directing Influence From Cl (at C3) | Directing Influence From Oxime (at C1) | Predicted Outcome |

|---|---|---|---|---|

| C4 | - | Ortho | - | Possible site |

| C5 | Para | - | Meta | Most probable site |

| C6 | - | Para | - | Possible site |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of a chlorine atom on the aromatic ring of this compound opens the door for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C bond formation, enabling the synthesis of complex molecular architectures. Although the carbon-chlorine bond is less reactive than corresponding C-Br or C-I bonds, advancements in catalyst systems have made the use of aryl chlorides more common.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or ester. For a substrate like this compound, a typical palladium catalyst, often with specialized phosphine ligands (e.g., Buchwald or Herrmann-type ligands), is required to activate the C-Cl bond. The reaction is carried out in the presence of a base. The Suzuki-Miyaura reaction is highly valued for its tolerance of a wide range of functional groups, including oximes. rsc.org

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene. wikipedia.org Similar to the Suzuki coupling, this transformation typically requires a palladium catalyst and a base. The oxime functionality is generally stable under Heck reaction conditions. This method allows for the introduction of vinyl groups onto the aromatic ring.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The Sonogashira coupling is a powerful tool for synthesizing arylalkynes, which are important intermediates in organic synthesis. The synthesis of various complex molecules has been achieved using this reaction.

Table 2: Representative Conditions for Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Typical Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, 2-MeTHF rsc.org |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF |

Synthesis of Complex Derivatives and Analogues for Structure-Reactivity Relationship Studies

This compound serves as a valuable starting material for synthesizing a library of derivatives to probe structure-reactivity relationships. Such studies are crucial in fields like medicinal and agricultural chemistry.

One key derivatization strategy involves the modification of the oxime group itself. The oxime can be O-alkylated or O-arylated to form oxime ethers, which are known to be valuable scaffolds in pharmaceutical applications. nsf.gov Furthermore, the oxime can be converted into other functional groups; for instance, dehydration yields the corresponding nitrile (3-chloro-2-fluorobenzonitrile), and reduction can produce the amine.

Another approach involves leveraging the reactivity of the halogen substituents. For instance, the reaction of 2-fluorobenzaldehydes with hydrazine can lead to the formation of 1H-indazoles, a class of heterocyclic compounds with significant biological activity. thieme-connect.de This cyclization reaction takes advantage of the fluorine atom as a leaving group in a nucleophilic aromatic substitution-condensation sequence.

By combining these derivatization strategies—modifying the oxime, performing cross-coupling at the C-Cl position, and potentially displacing the fluorine atom—a diverse range of analogues can be synthesized. For example, a Suzuki coupling could be performed to introduce a new aryl group, followed by O-alkylation of the oxime. The resulting compounds, with systematic variations in their structure, can then be evaluated to understand how specific structural motifs influence their chemical or biological properties. This systematic approach is fundamental to rational drug design and the development of new agrochemicals. smolecule.comnih.gov

Applications As a Synthetic Intermediate in Organic Synthesis

Precursor for Advanced Pharmaceutical Intermediates

The structural motifs present in 3-Chloro-2-fluorobenzaldehyde (B104339) oxime are frequently encountered in biologically active molecules, making it a key starting material for the synthesis of advanced pharmaceutical intermediates. Its di-halogenated phenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug compound.

Role in the Development of Factor XIa Inhibitors

A significant application of 3-Chloro-2-fluorobenzaldehyde oxime is its use as a key intermediate in the synthesis of novel macrocyclic compounds that act as Factor XIa inhibitors. google.com These inhibitors are a class of anticoagulants developed for the prevention and treatment of thromboembolic disorders. google.com In the synthesis process, 3-Chloro-2-fluorobenzaldehyde is first converted to its corresponding oxime. google.com This reaction typically involves treating the aldehyde with hydroxylamine (B1172632) hydrochloride in a solvent mixture, followed by the addition of a base like sodium hydroxide. google.com The resulting this compound is then incorporated into a larger molecular framework to create the final macrocyclic inhibitor. google.com These compounds are designed to be selective inhibitors of serine protease enzymes, particularly Factor XIa, and are explored as potentially safer and more effective alternatives to traditional anticoagulants like warfarin. google.com

Utility in the Synthesis of Small-Molecule Modulators of Protein-Protein Interactions

Small-molecule modulators of protein-protein interactions (PPIs) represent a challenging but promising area of drug discovery. These molecules are designed to interfere with or stabilize the complex interactions between proteins, which are fundamental to many cellular processes. The development of small-molecule agonists or activators for PPIs is considered particularly difficult. While direct evidence linking this compound to specific PPI modulators is not extensively documented in public literature, its structural features make it a relevant building block for such endeavors. The halogenated phenyl ring is a common scaffold in medicinal chemistry, and the oxime functional group offers a versatile handle for further chemical elaboration to create compounds that can interact with the surfaces of proteins.

Contribution to the Synthesis of Flavonoid and Other Biologically Active Derivatives

Flavonoids are a class of natural products known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. Synthetic flavonoids and their derivatives are actively explored in drug discovery. The synthesis of flavonoids often involves the condensation of a substituted benzaldehyde (B42025) with a ketone, followed by cyclization reactions. For instance, the base-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and a benzaldehyde yields a chalcone, which is a key precursor to flavonoids. The parent compound, 3-Chloro-2-fluorobenzaldehyde, is a suitable starting material for such syntheses. By extension, the oxime derivative can be used in related synthetic pathways, potentially as a protected form of the aldehyde or as a precursor to other functional groups, contributing to the generation of novel flavonoid structures and other biologically active derivatives.

Building Block in Agrochemical Synthesis

The utility of this compound extends into the field of agrochemical synthesis. The parent aldehyde, 3-Chloro-2-fluorobenzaldehyde, is utilized in the development of agrochemicals, contributing to the creation of effective pesticides and herbicides designed to enhance crop protection. The presence of both chlorine and fluorine substituents on the aromatic ring can enhance the biological activity and metabolic stability of the resulting agrochemical. The oxime derivative serves as a versatile intermediate, allowing for the introduction of further chemical diversity to optimize the efficacy and selectivity of the final product.

Enabling Component for the Development of Novel Chemical Entities (NCEs)

A novel chemical entity (NCE) is a molecule with a new and unique chemical structure that has not been previously approved as a drug. The search for NCEs is a cornerstone of modern pharmaceutical and chemical research. 3-Chloro-2-fluorobenzaldehyde and its derivatives, including the oxime, are valuable enabling components in this process. The unique substitution pattern of the aromatic ring makes it a desirable building block for creating new molecular scaffolds. For example, the related compound 3-Chloro-2-fluorobenzoic acid is used as a precursor for active pharmaceutical ingredients (APIs), such as Aurora A inhibitors, which are investigated for their potential in cancer therapy. The versatility of the aldehyde and oxime functional groups allows chemists to incorporate this halogenated phenyl motif into a wide array of complex molecules, facilitating the discovery of NCEs with unique properties and potential applications.

Future Research Directions and Perspectives

Exploration of Green Chemistry Approaches for Synthesis

The synthesis of oximes traditionally involves methods that may not align with the principles of green chemistry, often utilizing hazardous solvents and reagents. ijprajournal.com Future research should prioritize the development of more environmentally benign synthetic routes to 3-Chloro-2-fluorobenzaldehyde (B104339) oxime.

Solvent-Free and Alternative Solvent Systems: A promising avenue is the exploration of solvent-free reaction conditions, such as grindstone chemistry, which has been successfully applied to the synthesis of various aldoximes and ketoximes. ias.ac.in This solid-state approach minimizes waste and can lead to higher yields in shorter reaction times. ias.ac.in Alternatively, the use of greener solvents like water or mineral water could be investigated. ias.ac.in Research has shown that the presence of natural minerals in mineral water can catalyze oxime formation, offering an economical and environmentally friendly option. ias.ac.in

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. wikipedia.org The application of microwave-assisted synthesis to the formation of 3-Chloro-2-fluorobenzaldehyde oxime could significantly reduce reaction times and improve energy efficiency. wikipedia.org A patented method for the microwave synthesis of substituted benzaldehyde (B42025) oximes suggests that this approach is viable and can lead to high yields. ambeed.com

Catalytic Approaches: The development of efficient and recyclable catalysts is another cornerstone of green chemistry. For oxime synthesis, catalysts such as bismuth(III) oxide (Bi₂O₃), zinc oxide (ZnO), and titanium dioxide (TiO₂) have been shown to be effective under solvent-free or mild conditions. ias.ac.in Future studies could focus on optimizing the catalytic synthesis of this compound using these or other novel, non-toxic catalysts.

The table below summarizes various green chemistry approaches that could be explored for the synthesis of this compound.

| Green Chemistry Approach | Potential Advantages | Key Research Focus |

| Solvent-Free Synthesis (Grindstone Chemistry) | Reduced waste, lower environmental impact, potentially higher yields and shorter reaction times. | Optimization of grinding conditions, investigation of catalyst efficiency (e.g., Bi₂O₃). |

| Aqueous/Mineral Water Systems | Environmentally benign, low cost, potential for catalytic effect from minerals. | Study of reaction kinetics and yields in water vs. mineral water, analysis of mineral content effect. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved energy efficiency, potential for higher yields. | Optimization of microwave parameters (power, temperature, time), solvent choice. |

| Heterogeneous Catalysis | Easy separation and recycling of catalysts, reduced waste. | Screening of various solid catalysts (e.g., ZnO, TiO₂), investigation of catalyst loading and reusability. |

Application of Advanced In Situ Monitoring Techniques for Reaction Mechanism Elucidation

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols. Advanced in situ monitoring techniques can provide real-time data on the formation of this compound, offering insights into reaction kinetics, intermediates, and the influence of various parameters.

Spectroscopic Monitoring: Techniques such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time reaction analysis. orgsyn.org For instance, in situ Raman spectroscopy can monitor the disappearance of the characteristic C=O stretching band of the aldehyde and the appearance of the C=N stretching band of the oxime. orgsyn.org Similarly, ¹H NMR spectroscopy can track the changes in the signals of the aldehydic proton and the oxime proton. orgsyn.org

Flow Chemistry and Process Analytical Technology (PAT): Integrating the synthesis of this compound into a continuous flow system coupled with Process Analytical Technology (PAT) would enable precise control over reaction conditions and real-time monitoring. ossila.com This approach facilitates rapid optimization of parameters like temperature, pressure, and reactant ratios, leading to improved yield and purity. ossila.com The use of flow reactors can also enhance safety, particularly when dealing with potentially hazardous reactions. ossila.com

Future research in this area should focus on applying these in situ techniques to study the kinetics of the oximation reaction of 3-chloro-2-fluorobenzaldehyde under various conditions, including different solvents, catalysts, and temperatures. The data obtained would be invaluable for elucidating the detailed reaction mechanism.

Deeper Computational Modeling of Reaction Pathways and Transition States

Computational chemistry offers a powerful lens through which to examine the intricacies of reaction mechanisms at a molecular level. Density Functional Theory (DFT) calculations can be employed to model the reaction pathway for the formation of this compound, providing valuable information on transition state geometries and activation energies.

Elucidating Reaction Mechanisms: DFT studies can help to distinguish between proposed reaction mechanisms, such as a stepwise pathway involving a zwitterionic intermediate or a concerted process. researchgate.net For the reaction of hydroxylamine (B1172632) with a ketone, computational studies have explored the transition states for both nitrogen and oxygen acting as the nucleophile, confirming that nitrogen attack is energetically more favorable. researchgate.net Similar studies on 3-Chloro-2-fluorobenzaldehyde would shed light on the specific electronic effects of the chloro and fluoro substituents on the reaction profile.

Investigating Substituent Effects: The presence of both an electron-withdrawing fluorine atom and a chlorine atom on the aromatic ring of 3-Chloro-2-fluorobenzaldehyde will significantly influence its reactivity. Computational modeling can quantify these electronic effects on the electrophilicity of the carbonyl carbon and the stability of reaction intermediates and transition states. A study on substituted benzaldehydes has already demonstrated the utility of DFT in understanding the influence of various substituents on the energetic properties of the reaction. ijprajournal.com

Future computational work should aim to construct a detailed energy profile for the reaction of 3-chloro-2-fluorobenzaldehyde with hydroxylamine, identifying all relevant intermediates and transition states. This would provide a theoretical framework for understanding and predicting the reactivity of this compound.

Design and Synthesis of Chemically Modified Derivatives with Tuned Reactivity

The oxime functional group is a versatile handle for further chemical modification, allowing for the design and synthesis of a diverse range of derivatives with potentially tuned reactivity and biological activity.

Oxime Ethers and Esters: The hydroxyl group of this compound can be readily alkylated or acylated to form oxime ethers and esters, respectively. rsc.org The synthesis of undecenoic acid-based oxime esters has been reported, demonstrating the feasibility of this modification. rsc.org These derivatives could exhibit altered stability, solubility, and electronic properties, making them interesting targets for various applications.

Heterocyclic Synthesis: Oximes are valuable precursors for the synthesis of various nitrogen- and oxygen-containing heterocycles. acs.org For instance, this compound could serve as a starting material for the synthesis of isoxazolines and isoxazoles through cycloaddition reactions. acs.orgsynquestlabs.com The halogen substituents on the aromatic ring could influence the regioselectivity and stereoselectivity of these transformations.

The table below outlines potential derivatives of this compound and their synthetic pathways.

| Derivative Class | General Synthetic Approach | Potential for Tuned Reactivity |

| Oxime Ethers | Alkylation of the oxime with an alkyl halide in the presence of a base. | Modification of steric and electronic properties, potential for use as protecting groups. |

| Oxime Esters | Acylation of the oxime with an acyl chloride or anhydride. | Altered reactivity towards nucleophiles, potential prodrug applications. |

| Isoxazolines | [3+2] Cycloaddition of the corresponding nitrile oxide (generated in situ from the oxime) with an alkene. | Introduction of new stereocenters, access to biologically active scaffolds. |

| Isoxazoles | [3+2] Cycloaddition of the corresponding nitrile oxide with an alkyne. | Formation of aromatic heterocyclic systems with diverse applications. |

Expanded Scope of the Compound as a Synthon in Retrosynthetic Analysis

In retrosynthetic analysis, a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. The unique structural features of this compound make it a potentially valuable synthon, or synthetic equivalent, for the introduction of the 3-chloro-2-fluorobenzyl moiety into more complex molecules.

Source of the 3-Chloro-2-fluorophenyl Group: The most straightforward application of this compound in retrosynthesis is as a precursor to the 3-chloro-2-fluorobenzaldehyde or 3-chloro-2-fluorobenzoic acid functionalities. wikipedia.orgossila.com The oxime can be hydrolyzed back to the aldehyde, which in turn can be oxidized to the corresponding carboxylic acid.

Precursor to Nitrogen-Containing Functional Groups: The oxime group itself can be considered a synthon for other nitrogen-containing functionalities. For example, the Beckmann rearrangement of an aldoxime can yield a primary amide. acs.org Dehydration of the oxime provides a route to the corresponding nitrile. acs.org These transformations open up avenues for incorporating a nitrogen atom at the benzylic position.

Radical Precursors: The N-O bond in oximes can be cleaved to generate iminyl radicals, which are versatile intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net This reactivity expands the potential of this compound as a synthon in radical-based synthetic strategies.

The versatility of the oxime functional group, coupled with the specific substitution pattern of the aromatic ring, positions this compound as a valuable building block for the synthesis of a wide range of target molecules, particularly in the fields of medicinal chemistry and materials science where halogenated aromatic compounds are of great importance.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Chloro-2-fluorobenzaldehyde oxime, and how can purity be ensured?

- Methodological Answer : The oxime can be synthesized via condensation of 3-chloro-2-fluorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions (e.g., NaOH or KOH) . Temperature control (typically 50–70°C) and pH monitoring are critical to minimize side reactions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Analytical techniques like HPLC or GC-MS should confirm purity (>95%) and monitor byproducts such as unreacted aldehyde or over-oxidized species .

Q. How can spectroscopic methods characterize this compound?

- Methodological Answer :

- NMR : The aromatic protons of the benzaldehyde moiety typically resonate at 7.2–7.9 ppm (¹H NMR), while the oxime proton (N–OH) appears as a broad singlet near 8.5–9.5 ppm. Fluorine and chlorine substituents cause splitting patterns due to coupling (³JHF and ³JClH) .

- IR : Strong absorption bands for C=N (1630–1680 cm⁻¹) and O–H (3200–3400 cm⁻¹) confirm oxime formation.

- MS : ESI-MS or EI-MS should show molecular ion peaks at m/z corresponding to C₇H₄ClFNO (exact mass: 171.56 g/mol) .

Advanced Research Questions

Q. How do the chloro and fluoro substituents influence the electronic properties and reactivity of the oxime group?

- Methodological Answer : The electron-withdrawing effects of fluorine (via σ-withdrawal and π-donation) lower the pKa of the oxime group, enhancing nucleophilicity and metal-chelating capacity . Chlorine’s inductive effect further stabilizes the oxime’s conjugate base. Computational studies (DFT or NBO analysis) can quantify substituent effects by analyzing charge distribution and frontier molecular orbitals. Comparative reactivity assays (e.g., with 3-chloro or 2-fluoro analogs) reveal substituent-specific trends in oxidation/reduction kinetics .

Q. What mechanistic pathways govern the cyclization of this compound under acidic or basic conditions?

- Methodological Answer : Under acidic conditions, protonation of the oxime oxygen facilitates intramolecular cyclization via nucleophilic attack by the nitrogen on the aldehyde carbon, forming a 5-membered heterocycle (e.g., isoxazoline derivatives). In basic media, deprotonation of the oxime promotes alternative pathways, such as Beckmann rearrangement, though steric hindrance from substituents may limit this. Kinetic studies (monitored by in situ FTIR or HPLC) and isotopic labeling (¹⁵N/¹⁸O) can elucidate intermediates and rate-determining steps .

Q. How does this compound compare to structural analogs in biological activity and chemical stability?

- Methodological Answer :

- Biological Activity : Fluorine’s electronegativity enhances binding to enzyme active sites (e.g., DAHPS inhibition, as seen in fluoropyruvate oxime analogs) . Comparative MIC assays against bacterial/fungal strains quantify antimicrobial potency.

- Chemical Stability : Accelerated stability studies (40°C/75% RH) under varying pH conditions reveal hydrolytic susceptibility. The chloro substituent increases resistance to oxidation compared to non-halogenated oximes, while fluorine improves thermal stability (TGA/DSC analysis) .

Data Contradictions and Resolution

- Synthesis Yield Discrepancies : reports high yields (80–90%) for oxime formation using KMnO₄, while suggests moderate yields (60–70%) with hydroxylamine. This discrepancy may arise from solvent polarity (aqueous vs. ethanol systems) or aldehyde/oxime stability. Researchers should optimize conditions via DoE (Design of Experiments) to balance yield and purity .

- Substituent Effects : Fluorine’s role in lowering pKa () conflicts with older studies suggesting minimal impact. Re-evaluating pKa via potentiometric titration (using standardized buffers) resolves such contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.